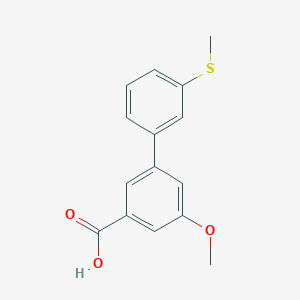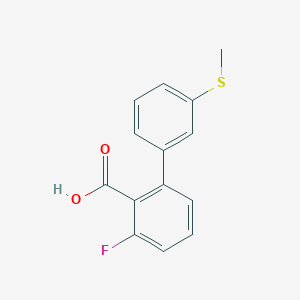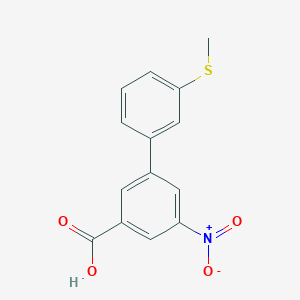
3-(3-Methylthiophenyl)-5-trifluoromethylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylthiophenyl)-5-trifluoromethylbenzoic acid, or 3-MTMBA, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 316.3 g/mol and a melting point of 170°C. 3-MTMBA is a useful reagent in organic synthesis, as it can be used to form a variety of derivatives and products. It is also a valuable tool in the study of biochemistry, as it can be used to study the mechanism of action of various enzymes and proteins.
科学的研究の応用
3-MTMBA is used in a variety of scientific research applications. It is used in the study of enzyme kinetics and protein-ligand interactions, as it can be used to study the mechanism of action of various enzymes and proteins. It is also used in the study of drug metabolism, as it can be used to study the metabolism of various drugs. In addition, 3-MTMBA is used in the synthesis of various organic compounds, as it can be used to form a variety of derivatives and products.
作用機序
3-MTMBA is believed to act by binding to the active site of an enzyme or protein and inhibiting its activity. This inhibition of activity can be used to study the mechanism of action of the enzyme or protein. In addition, 3-MTMBA can be used to study the metabolism of various drugs, as it can inhibit the activity of enzymes involved in the metabolism of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MTMBA are not well understood. In studies involving animals, 3-MTMBA has been shown to have a mild sedative effect. In addition, 3-MTMBA has been shown to cause a decrease in blood pressure and an increase in heart rate.
実験室実験の利点と制限
The primary advantage of using 3-MTMBA in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, it is a useful reagent in organic synthesis, as it can be used to form a variety of derivatives and products. However, there are some limitations to using 3-MTMBA in laboratory experiments. For example, it is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is not very stable and can decompose over time.
将来の方向性
The future directions for 3-MTMBA are numerous. It can be used in the study of enzyme kinetics and protein-ligand interactions, as well as in the synthesis of various organic compounds. In addition, it can be used to study the metabolism of various drugs, and it can be used to study the biochemical and physiological effects of various compounds. Finally, it can be used in the development of new drugs and therapeutics.
合成法
3-MTMBA can be synthesized by a variety of methods. The most common method is the reaction of 3-methylthiophenol and trifluoromethylbenzoic acid in aqueous acetic acid. This reaction produces a white solid, which is then purified by recrystallization. Other methods of synthesis include the reaction of 3-methylthiophenol with trifluoroacetic anhydride, the reaction of 3-methylthiophenol with trifluoroacetic acid, and the reaction of 3-methylthiophenol with trifluoromethylbenzoyl chloride.
特性
IUPAC Name |
3-(3-methylsulfanylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2S/c1-21-13-4-2-3-9(8-13)10-5-11(14(19)20)7-12(6-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUUALWVFMLHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














